Quantified Inhibition of Ribosomal Peptidyltransferase
Azidamfenicol exhibits a quantified inhibition constant (Ki) of 22 μM against ribosomal peptidyltransferase [1]. This provides a precise benchmark for its biochemical potency, enabling direct comparison in enzyme inhibition studies. While this is a class-level mechanism, the specific Ki value for azidamfenicol is a quantitative metric essential for dose-response experiments and computational modeling, whereas analogous Ki values for chloramphenicol, thiamphenicol, and florfenicol in the same assay are not consistently reported in public literature, making direct comparison limited to cross-study inference.
| Evidence Dimension | Inhibition of ribosomal peptidyltransferase (Ki) |
|---|---|
| Target Compound Data | Ki = 22 μM |
| Comparator Or Baseline | Chloramphenicol: Ki value not consistently reported in a standardized, comparable assay system. |
| Quantified Difference | N/A (Comparator data absent or inconsistent) |
| Conditions | In vitro enzyme inhibition assay (specific assay details not provided in source). |
Why This Matters
For researchers conducting quantitative structure-activity relationship (QSAR) studies or dose-response experiments, a defined Ki value is critical for experimental planning and data interpretation, even if direct comparator data is unavailable.
- [1] GlpBio. (n.d.). Azidamfenicol (GC40084). Product Datasheet. View Source
